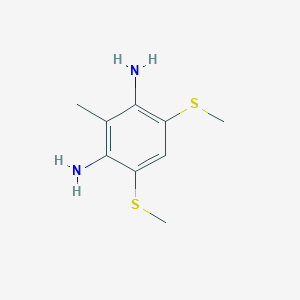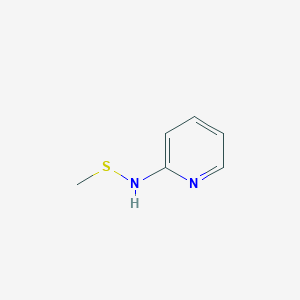
Methanesulfenamide, N-2-pyridinyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylsulfanyl)-2-pyridinamine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an amino group at the 2-position and a methylsulfanyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfanyl)-2-pyridinamine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-chloropyridine with methylthiolamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of N-(Methylsulfanyl)-2-pyridinamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Methylsulfanyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Methylsulfanyl)-2-pyridinamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of bioactive molecules.
Medicine: N-(Methylsulfanyl)-2-pyridinamine has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Methylsulfanyl)-2-pyridinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and amino groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
2-Aminopyridine: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
N-(Methylsulfanyl)-4-pyridinamine: Similar structure but with the amino group at the 4-position, leading to different reactivity and applications.
2-Methylthio-3-pyridinamine:
Uniqueness: N-(Methylsulfanyl)-2-pyridinamine is unique due to the specific positioning of the methylsulfanyl and amino groups on the pyridine ring. This arrangement provides distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.
Propiedades
Número CAS |
103375-66-2 |
|---|---|
Fórmula molecular |
C6H8N2S |
Peso molecular |
140.21 g/mol |
Nombre IUPAC |
N-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C6H8N2S/c1-9-8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8) |
Clave InChI |
ZOKSCXZVEPICQL-UHFFFAOYSA-N |
SMILES |
CSNC1=CC=CC=N1 |
SMILES canónico |
CSNC1=CC=CC=N1 |
Sinónimos |
Methanesulfenamide, N-2-pyridinyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


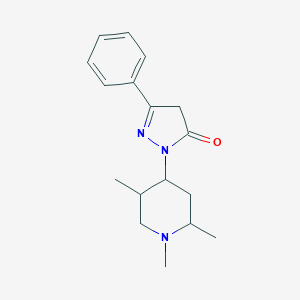
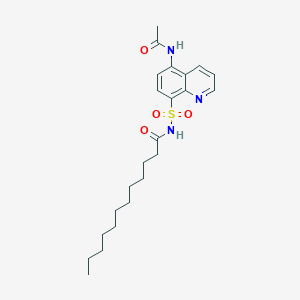


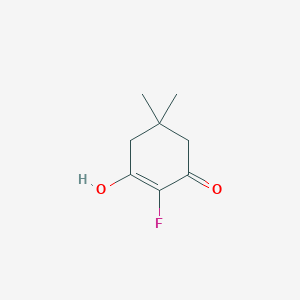

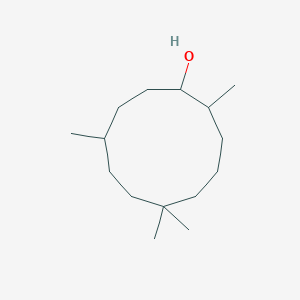
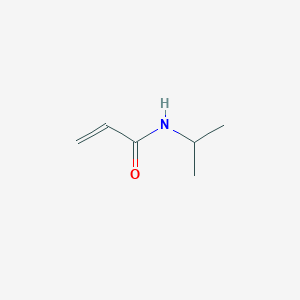
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

